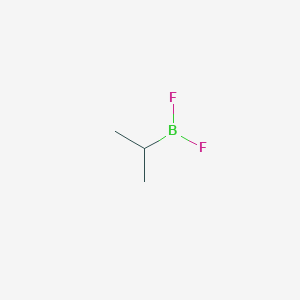
3-Fluoro-5-methylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
The synthesis of 3-Fluoro-5-methylchrysene typically involves the fluorination of 5-methylchrysene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the fluorine .
Industrial production methods for fluorinated polycyclic aromatic hydrocarbons are less common due to the specialized nature of these compounds. advancements in fluorination techniques and the development of safer and more efficient fluorinating agents have made the synthesis of such compounds more feasible on a larger scale .
Análisis De Reacciones Químicas
3-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-fluoro-5-carboxychrysene, while reduction can produce fully hydrogenated derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-5-methylchrysene has several scientific research applications:
Carcinogenicity Studies: This compound is used to investigate the tumor-initiating activity of fluorinated polycyclic aromatic hydrocarbons.
Metabolic Activation: Researchers use this compound to study the metabolic pathways involved in the activation of carcinogens.
Environmental Chemistry: This compound is also used in environmental studies to understand the behavior and fate of fluorinated polycyclic aromatic hydrocarbons in the environment.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can form DNA adducts. The fluorine atom at the 3-position influences the site and rate of metabolic activation. The primary molecular targets are the DNA bases, where the reactive intermediates form covalent bonds, leading to mutations and potentially initiating carcinogenesis .
Comparación Con Compuestos Similares
3-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as 1-fluoro-5-methylchrysene, 6-fluoro-5-methylchrysene, and 12-fluoro-5-methylchrysene. Each of these compounds has unique properties and biological activities due to the different positions of the fluorine atom on the chrysene ring .
1-Fluoro-5-methylchrysene: Less active in tumor initiation compared to this compound.
6-Fluoro-5-methylchrysene: Similar potency in tumor initiation as 5-methylchrysene.
12-Fluoro-5-methylchrysene: Less active in tumor initiation compared to 5-methylchrysene.
These comparisons highlight the importance of the position of the fluorine atom in determining the biological activity of fluorinated polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
64977-45-3 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-10-14-4-2-3-5-16(14)17-9-7-13-6-8-15(20)11-18(13)19(12)17/h2-11H,1H3 |
Clave InChI |
WYWINKYOWCBNEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=CC(=C4)F)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)

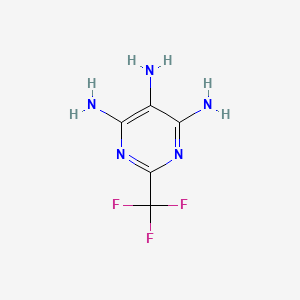
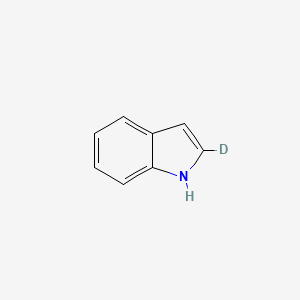
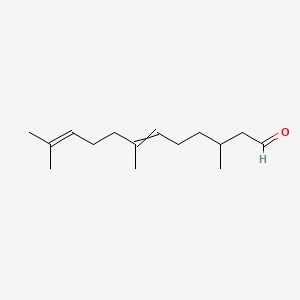
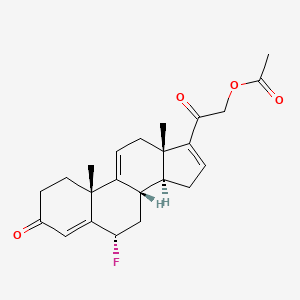
![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
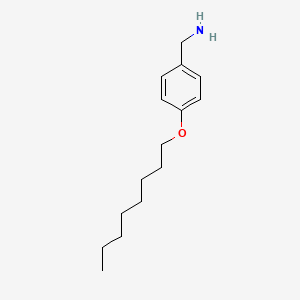
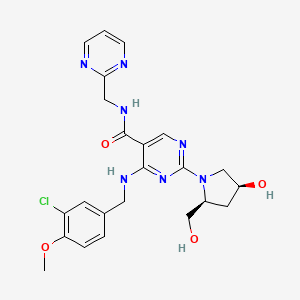
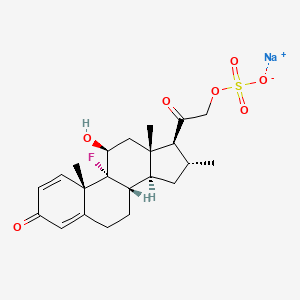
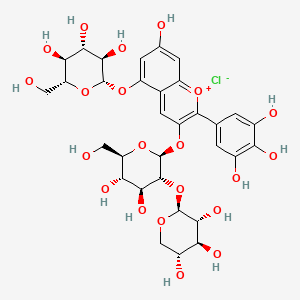
![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
